molecular formula C7H4BrF3N2O3 B567504 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline CAS No. 1257535-31-1

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline

Cat. No.: B567504
CAS No.: 1257535-31-1
M. Wt: 301.019
InChI Key: DKXIIWNBIVXFTO-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF3N2O3. It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-bromo-2-(trifluoromethoxy)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target by increasing lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethoxy)aniline
  • 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline

Uniqueness

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethoxy group on the same aromatic ring provides distinct reactivity and properties compared to similar compounds. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-bromo-2-nitro-6-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXIIWNBIVXFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679882
Record name 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-31-1
Record name 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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